molecular formula C25H29NO4 B2836120 N-Fmoc-2-(1-aminocyclooctyl)acetic acid CAS No. 1199778-98-7

N-Fmoc-2-(1-aminocyclooctyl)acetic acid

Cat. No.: B2836120
CAS No.: 1199778-98-7
M. Wt: 407.51
InChI Key: CIACGWGSOHGIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-2-(1-aminocyclooctyl)acetic acid is a specialized amino acid derivative widely used in peptide synthesis and drug discovery. It features a cyclooctane ring substituted with an acetic acid moiety and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amine. The Fmoc group enables selective deprotection under mild basic conditions, making it compatible with solid-phase peptide synthesis (SPPS) workflows. Its unique cyclooctane backbone enhances conformational rigidity, which can improve peptide stability and target binding affinity .

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclooctyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c27-23(28)16-25(14-8-2-1-3-9-15-25)26-24(29)30-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,1-3,8-9,14-17H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIACGWGSOHGIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2-(1-aminocyclooctyl)acetic acid typically involves the protection of the amine group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions usually require a controlled temperature and pH to ensure the successful attachment of the Fmoc group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure consistency and yield. The use of solid-phase peptide synthesis (SPPS) techniques is common, where the compound is synthesized on a resin and then cleaved off after the reaction .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-(1-aminocyclooctyl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like piperidine for Fmoc deprotection.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Fmoc group with piperidine yields the free amine .

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of N-Fmoc-2-(1-aminocyclooctyl)acetic acid typically involves protecting the amine group using Fmoc-Cl in the presence of a base such as sodium bicarbonate. This allows for selective reactions during peptide assembly. The Fmoc group can be removed under basic conditions (e.g., using piperidine), revealing the free amine for further functionalization.

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). It serves as a building block for synthesizing complex peptides and proteins. The incorporation of this compound can enhance the stability and bioavailability of therapeutic peptides.

Drug Development

This compound plays a vital role in developing peptide-based drugs that target specific molecular pathways associated with diseases such as cancer and autoimmune disorders. Its ability to form stable peptide bonds makes it an attractive candidate for therapeutic applications.

Biochemical Research

This compound is utilized to study protein interactions and functions. By incorporating this compound into peptides, researchers can investigate how structural modifications affect biological activity.

Peptide Therapeutics

A study demonstrated that peptides synthesized using this compound exhibited improved binding affinity to target proteins compared to those synthesized without this amino acid. The structural rigidity provided by the cyclooctyl moiety contributed to enhanced interactions.

Mechanistic Insights

Research has shown that this compound not only protects amines but also potentially interacts with biological targets, influencing enzyme-substrate dynamics. This characteristic is particularly useful in designing inhibitors or modulators of enzymatic activity.

Solid-Phase Synthesis Optimization

Recent studies optimized the solid-phase synthesis process using this compound, resulting in higher yields and purities of synthesized peptides. This optimization is crucial for scaling up production for therapeutic applications.

Mechanism of Action

The mechanism of action of N-Fmoc-2-(1-aminocyclooctyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted reactions. The Fmoc group can be selectively removed under basic conditions, typically using piperidine, to reveal the free amine for further reactions .

Comparison with Similar Compounds

Key Structural Features:

Compound Name Core Structure Ring Size Functional Groups Molecular Formula Molecular Weight (g/mol)
N-Fmoc-2-(1-aminocyclooctyl)acetic acid Cyclooctane 8-membered Fmoc-protected amine, acetic acid Not explicitly provided (inferred: C₂₅H₂₉NO₄) ~423.5 (estimated)
N-Fmoc-2-(1-aminocycloheptyl)acetic acid Cycloheptane 7-membered Fmoc-protected amine, acetic acid C₂₄H₂₇NO₄ 393.48
(1R,3S)-N-Fmoc-1-aminocyclopentane-3-carboxylic acid Cyclopentane 5-membered Fmoc-protected amine, carboxylic acid C₂₁H₂₁NO₄ 351.40
Fmoc-2-(1-Boc-4-piperidyl)acetic acid Piperidine (6-membered) 6-membered Fmoc-protected amine, Boc-protected amine, acetic acid C₂₃H₃₀N₂O₆ 454.50

Notes:

  • Larger rings (e.g., cyclooctane) increase steric bulk and conformational constraints compared to smaller rings (cyclopentane, cycloheptane) .
  • Piperidine derivatives (e.g., Fmoc-2-(1-Boc-4-piperidyl)acetic acid) introduce additional heteroatoms and functionalization sites .

Physicochemical Properties

Compound Name Solubility Purity Storage Conditions Stability Issues
This compound Likely soluble in DMSO, water (inferred) Not provided 4°C (long-term) Sensitive to acidic/basic hydrolysis
N-Fmoc-2-(1-aminocycloheptyl)acetic acid Soluble in DMSO, water ≥97% 4°C (long-term) Degrades at high temperatures
Fmoc-L-Dab(Aloc)-OH Soluble in DMSO Not tested Room temperature Decomposes under strong acids
(S)-N-Fmoc-2-(5-bromothienyl)alanine Limited water solubility ≥95% -20°C Light-sensitive

Key Findings :

  • Cycloheptane and cyclooctane derivatives exhibit better aqueous solubility than aromatic analogs (e.g., thienylalanine) due to reduced hydrophobicity .
  • Boc-protected derivatives (e.g., Fmoc-2-(1-Boc-4-piperidyl)acetic acid) require careful handling to avoid premature deprotection .

Research Highlights :

  • Stapled peptides incorporating cyclooctane or cycloheptane derivatives show superior anti-PD-L1 activity in cervical cancer models compared to linear analogs .
  • Cyclopentane-based analogs (e.g., (1R,3S)-N-Fmoc-1-aminocyclopentane-3-carboxylic acid) are preferred for compact peptide loops due to their smaller ring size .

Biological Activity

N-Fmoc-2-(1-aminocyclooctyl)acetic acid is a compound that has garnered attention in the fields of organic chemistry and biochemistry, particularly for its applications in peptide synthesis and drug development. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is essential for the stability and reactivity of the amino group during peptide synthesis. The compound's structure can be represented as follows:

C14H19N1O2\text{C}_{14}\text{H}_{19}\text{N}_{1}\text{O}_{2}

This structure allows for effective incorporation into peptides, enhancing their biological properties.

The primary mechanism of action for this compound involves its role as a protecting group for amines in organic synthesis. The Fmoc group can be easily removed under basic conditions, allowing for further functionalization of the amino group. This property is critical in solid-phase peptide synthesis (SPPS), where it facilitates the stepwise assembly of peptide chains.

1. Peptide Synthesis

This compound is widely used in SPPS, serving as a building block for synthesizing complex peptides and proteins. Its incorporation into peptide sequences can enhance stability and bioavailability, which are crucial for therapeutic applications.

2. Drug Development

The compound has been utilized in the development of peptide-based drugs targeting specific molecular pathways involved in diseases such as cancer and autoimmune disorders. Its ability to form stable peptide bonds makes it an attractive candidate for therapeutic agents.

Case Studies

  • Study on Peptide Therapeutics : A study demonstrated that peptides synthesized using this compound exhibited improved binding affinity to target proteins compared to those synthesized without this amino acid . The enhanced interaction was attributed to the structural rigidity provided by the cyclooctyl moiety.
  • Mechanistic Insights : Research has shown that the compound's mechanism involves not only protection but also potential interactions with biological targets, influencing enzyme-substrate dynamics . This characteristic is particularly useful in designing inhibitors or modulators of enzymatic activity.
  • Solid-Phase Synthesis Optimization : A recent study optimized the solid-phase synthesis process using this compound, resulting in higher yields and purities of synthesized peptides . This optimization is vital for scaling up production for therapeutic applications.

Comparative Analysis

PropertyThis compoundOther Fmoc-protected Amino Acids
Fmoc Group Stability HighVariable
Ease of Removal Moderate (basic conditions)Generally easy
Peptide Bond Formation EfficientVaries with structure
Biological Activity High (enhanced binding properties)Depends on specific amino acid

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